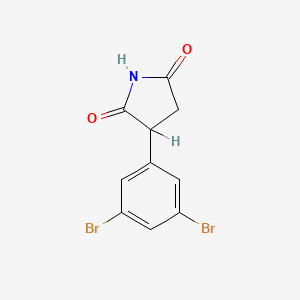
2-(3,5-Dibromophenyl)succinimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dibromophenyl)succinimide is an organic compound with the molecular formula C10H7Br2NO2. It belongs to the class of succinimides, which are cyclic imides derived from succinic acid. This compound is characterized by the presence of two bromine atoms attached to the phenyl ring, which significantly influences its chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromophenyl)succinimide typically involves the bromination of phenylsuccinimide. One common method is the reaction of phenylsuccinimide with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of bromine sources that are easier to handle on a large scale. The choice of method depends on factors like cost, safety, and environmental impact.
化学反応の分析
Types of Reactions
2-(3,5-Dibromophenyl)succinimide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the succinimide ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms with other functional groups.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted succinimides, while oxidation with potassium permanganate can produce dibromo-succinic acid derivatives .
科学的研究の応用
2-(3,5-Dibromophenyl)succinimide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-(3,5-Dibromophenyl)succinimide involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- 2-(3,5-Dichlorophenyl)succinimide
- 2-(3,5-Difluorophenyl)succinimide
- 2-(3,5-Diiodophenyl)succinimide
Uniqueness
2-(3,5-Dibromophenyl)succinimide is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules .
特性
CAS番号 |
60050-35-3 |
|---|---|
分子式 |
C10H7Br2NO2 |
分子量 |
332.98 g/mol |
IUPAC名 |
3-(3,5-dibromophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H7Br2NO2/c11-6-1-5(2-7(12)3-6)8-4-9(14)13-10(8)15/h1-3,8H,4H2,(H,13,14,15) |
InChIキー |
WWFRVMGIVMMUSL-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)NC1=O)C2=CC(=CC(=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



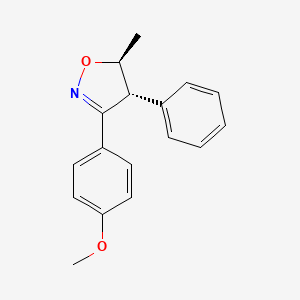

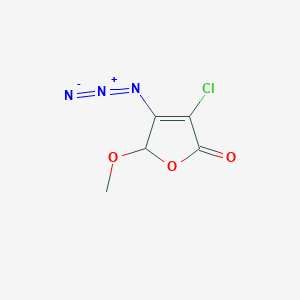
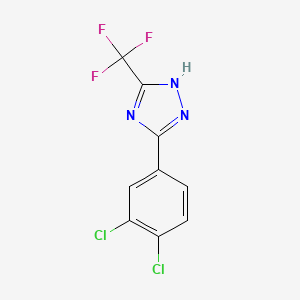
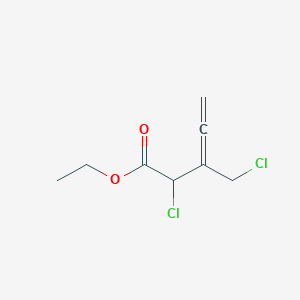
![Diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate](/img/structure/B14595240.png)
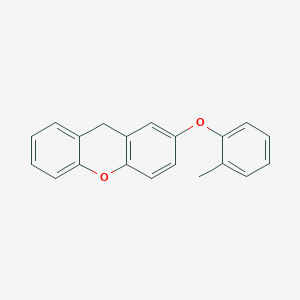
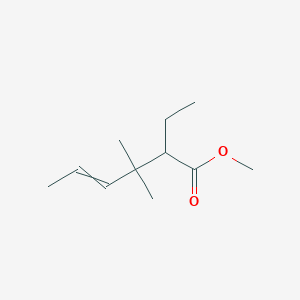

![3-{[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]methyl}pentane-2,4-dione](/img/structure/B14595265.png)
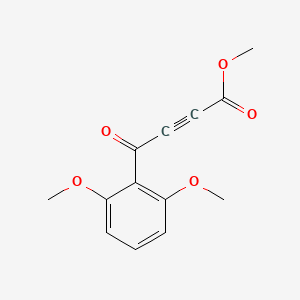
![2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine](/img/structure/B14595276.png)

